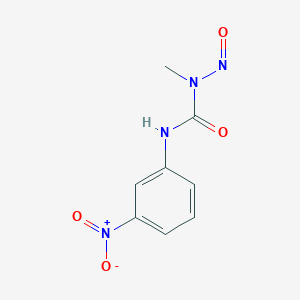

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea

説明

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is a nitro-substituted alkylarylnitrosourea compound. Nitrosoureas are renowned for their alkylating and carbamoylating activities, which contribute to their antitumor effects and toxicity profiles . The m-nitrophenyl group introduces an electron-withdrawing nitro substituent, which may modulate lipophilicity, chemical stability, and biological activity compared to other aryl or alkyl derivatives.

特性

CAS番号 |

21562-00-5 |

|---|---|

分子式 |

C8H8N4O4 |

分子量 |

224.17 g/mol |

IUPAC名 |

1-methyl-3-(3-nitrophenyl)-1-nitrosourea |

InChI |

InChI=1S/C8H8N4O4/c1-11(10-14)8(13)9-6-3-2-4-7(5-6)12(15)16/h2-5H,1H3,(H,9,13) |

InChIキー |

GMFBWUZIOOABHL-UHFFFAOYSA-N |

正規SMILES |

CN(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N=O |

製品の起源 |

United States |

準備方法

The synthesis of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea typically involves the nitration of aniline derivatives followed by nitrosation. One common method includes the nitration of 3-nitroaniline to form 3-nitrophenylamine, which is then subjected to nitrosation using nitrous acid to yield the desired nitrosourea compound . Industrial production methods often employ similar routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea undergoes various chemical reactions, including:

Oxidation: The nitrosourea group can be oxidized under specific conditions, leading to the formation of corresponding nitro compounds.

Reduction: Reduction reactions typically target the nitro group, converting it to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.

Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies.

Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

作用機序

The biological activity of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is primarily attributed to its ability to alkylate DNA. The nitrosourea group forms highly reactive intermediates that can transfer alkyl groups to DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inducing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

類似化合物との比較

Structural Analogs: Substituted Phenylnitrosoureas

highlights key physicochemical and biological properties of alkylarylnitrosoureas, including MPNU, 1-methyl-3-(p-fluorophenyl)-1-nitrosourea (F-MPNU), and 1-methyl-3-(p-bromophenyl)-1-nitrosourea (Br-MPNU). A comparative analysis is summarized below:

Table 1: Properties of Substituted Phenylnitrosoureas

Key Observations :

- Nitro substituents may improve chemical stability in aqueous solutions, similar to halogenated analogs .

- Toxicity profiles are likely influenced by alkylating potency; Br-MPNU’s cytotoxicity at low concentrations suggests that nitro derivatives could exhibit comparable or greater toxicity .

Comparison with Classical Nitrosoureas

Nitrosoureas like BCNU, CCNU, and chlorozotocin are well-studied for their antitumor activity and toxicity. Key differences are outlined below:

Table 2: Antitumor Activity and Toxicity of Nitrosoureas

Key Observations :

- Lipophilicity : The m-nitrophenyl derivative’s log P is intermediate between BCNU (1.53) and CCNU (3.3), suggesting balanced tissue distribution .

- Mechanistic Profile : Nitroaryl derivatives may exhibit higher carbamoylating activity than chlorozotocin, similar to GANU, which could enhance DNA crosslinking but also increase systemic toxicity .

- Bone Marrow Toxicity : Glucose-conjugated nitrosoureas (e.g., GANU, chlorozotocin) show reduced myelosuppression, whereas lipophilic compounds like CCNU and the m-nitrophenyl derivative may retain moderate toxicity .

Stability and Metabolic Considerations

- Aqueous Stability : MPNU and halogenated analogs demonstrate high stability at physiological pH (7.0, 37°C), which correlates with prolonged alkylating activity . The nitro group’s electron-withdrawing effect likely stabilizes the m-nitrophenyl derivative similarly.

- Metabolism: Cyclohexylcarbamoylation (e.g., CCNU) contributes to protein adduct formation and delayed toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。